2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a quinoline core, a pyridine ring, and a carbohydrazide group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide with pyridine-3-carbaldehyde under reflux conditions in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound shares a similar quinoline core but has different functional groups, leading to distinct chemical and biological properties.
4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide: This compound has a similar structure but includes a trifluoromethyl group, which enhances its potency and selectivity in biological assays.
Uniqueness
The uniqueness of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c1-21-13-7-3-2-6-12(13)15(22)14(17(21)24)16(23)20-19-10-11-5-4-8-18-9-11/h2-10,22H,1H3,(H,20,23)/b19-10+ |
InChI Key |
WMSFZIZQLUOCJW-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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